The compound OPC 4392 Hydrochloride Salt originates from research conducted by Otsuka Pharmaceutical Co., Ltd., which has developed several derivatives of aripiprazole. The classification of OPC 4392 falls under the category of central nervous system agents, specifically targeting neurotransmitter systems involved in mood regulation and psychotic symptom management. Its chemical structure is characterized by a quinolinone backbone, which is common among many antipsychotic medications.
The synthesis of OPC 4392 Hydrochloride Salt involves several key steps that utilize established organic chemistry techniques. A notable method includes the reaction of specific precursors under controlled conditions to yield the desired product. The synthesis typically follows these stages:
The detailed synthetic route can vary based on specific laboratory conditions and desired purity levels, with methods often optimized for yield and efficiency .
The molecular structure of OPC 4392 Hydrochloride Salt can be described by its chemical formula, which includes multiple functional groups that facilitate its interaction with biological targets. The compound has a molecular weight of approximately 448.4 g/mol and features:
The structural representation reveals a complex arrangement that allows for selective binding to neurotransmitter receptors, which is critical for its therapeutic effects .
The mechanism of action for OPC 4392 Hydrochloride Salt involves its interaction with multiple neurotransmitter systems:
This multifaceted mechanism allows OPC 4392 to effectively manage symptoms associated with schizophrenia and other mood disorders while minimizing side effects commonly seen with traditional antipsychotics .
OPC 4392 Hydrochloride Salt exhibits several notable physical and chemical properties:
These properties are significant for formulation development in pharmaceutical applications, ensuring effective delivery mechanisms .
OPC 4392 Hydrochloride Salt is primarily utilized in clinical settings for:
Its ongoing research underscores its importance in advancing treatment options for mental health disorders .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: